Borane-diphenylphosphine complex

Overview

Description

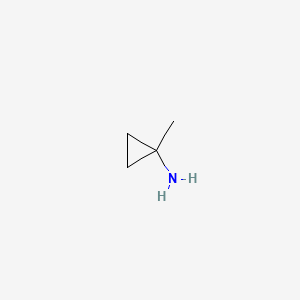

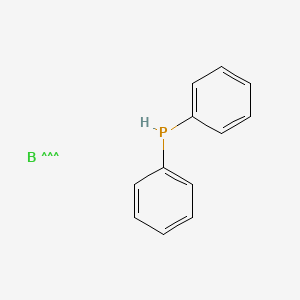

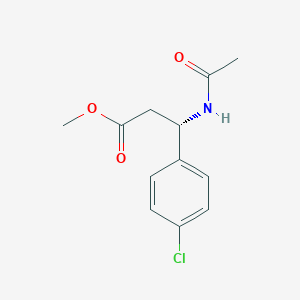

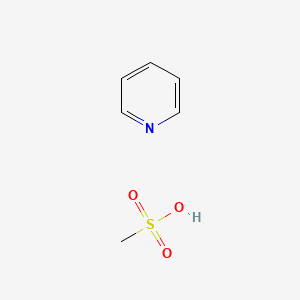

Borane-diphenylphosphine complex, also known as (Diphenylphosphine)trihydroboron, is a chemical compound with the linear formula (C6H5)2PH·BH3 . It has a molecular weight of 200.02 . This complex is often used as a surrogate for phosphines, enabling easy handling and purification .

Chemical Reactions Analysis

The Borane-diphenylphosphine complex is suitable for several types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, Suzuki-Miyaura Coupling, and Reductions . It can also be used for nucleophilic addition reactions, catalytic dehydrogenation in the presence of ruthenium bidentate phosphine complexes, deprotonation reactions, catalytic coupling with alkynyl bromides, and catalyst-free Staudinger ligation for indirect 18F-radiolabeling .

Physical And Chemical Properties Analysis

The Borane-diphenylphosphine complex is a solid substance . It has a boiling point of 148-150 °C/10 mmHg and a melting point of 47-50 °C .

Scientific Research Applications

Synthesis and Catalysis

Vinylphosphine-Borane Complex Synthesis : Borane-diphenylphosphine complexes are effectively synthesized through palladium-catalyzed C─P cross-coupling reactions. This method utilizes vinyl tosylates with diphenylphosphine-borane and is useful for producing vinylphosphine derivatives, which are significant in organic synthesis (Julienne, Delacroix, & Gaumont, 2009).

Catalysis in Hydroformylation : Certain borane and platinum(II) complexes of diphenylphosphine-based ligands exhibit catalytic activity, particularly in the hydroformylation of styrene and its derivatives (Pietrusiewicz et al., 2011).

Allylic Phosphination : Chiral diphenylphospholane borane is used in palladium-catalyzed allylic phosphination, which forms C─P bonds with high diastereoselectivity (Duraud et al., 2011).

Ligand Synthesis and Complexation

Ligand Synthesis : Borane-diphenylphosphine complexes serve as precursors in the synthesis of chelating ligands, such as dibenzophospholyl(diphenylphosphino)methane−borane. These ligands are crucial in forming air-stable metal complexes, like Rhodium(I) complexes (Nguyen et al., 2009).

Metal Complex Formation : Borane-diphenylphosphine complexes are used in the formation of various metal complexes, including those with alkali metals and heavier alkaline-earth metals. These complexes are significant in inorganic and organometallic chemistry (Kottalanka et al., 2013).

Neuroprotection and Reductive Properties

Neuroprotection Mechanism : Phosphine-borane complexes demonstrate neuroprotective properties by activating cell survival pathways and reducing intracellular disulfides, offering potential therapeutic applications (Niemuth et al., 2016).

- diphenylphosphine-borane complexes can exhibit dual reactivity, acting as both phosphination and reducing agents. This is attributed to their ditopic character, where the lithium cation is connected to hydrides on boron and THF molecules rather than phosphorus (Consiglio et al., 2011).

Mechanism of Action

Phosphine-borane complexes, including Borane-diphenylphosphine complex, are known to be neuroprotective. They activate the extracellular signal-regulated kinases 1/2 (ERK1/2) cell survival pathway . These complexes do not scavenge superoxide but reduce cell injury from mitochondrial superoxide generation . This suggests a mechanism where an intracellular superoxide burst induces downstream formation of protein disulfides .

Safety and Hazards

The Borane-diphenylphosphine complex is considered hazardous. It releases flammable gas when in contact with water . It should be handled under inert gas and protected from moisture . Personal protective equipment, including gloves, protective clothing, eye protection, and face protection, should be worn when handling this complex .

Future Directions

Phosphine-boranes, including Borane-diphenylphosphine complex, have been the subject of significant research since 2007 . New families of phosphorus-BH3 complexes have emerged as useful precursors of new structures in the asymmetric series . Future research may focus on the development of new synthetic routes and applications for these complexes .

properties

InChI |

InChI=1S/C12H11P.B/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNNYBXLESRLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1=CC=C(C=C1)PC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455019 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11095625 | |

CAS RN |

41593-58-2 | |

| Record name | Borane diphenylphosphine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Borane-diphenylphosphine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)

![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)